In Vivo Prostate-Sparing Effect: Direct Reduction of Prostate Weight in Intact Rats
Unlike most SARMs which are tested for reduced androgenic effect in castrated models, JNJ-28330835 demonstrates a unique, direct prostate-sparing effect in intact animals [1]. In a study on intact male rats, a 14-day treatment with JNJ-28330835 at 10 mg/kg/day resulted in a mean 30% reduction in prostate weight compared to vehicle-treated controls, while simultaneously stimulating maximal growth of the levator ani muscle [1].
| Evidence Dimension | Prostate Weight Change in Intact Rats |
|---|---|
| Target Compound Data | -30% mean reduction at 10 mg/kg/day |
| Comparator Or Baseline | Vehicle-treated control (baseline) |
| Quantified Difference | -30% from baseline |
| Conditions | Intact male rats, 14-day oral treatment, n=10 per group [1] |
Why This Matters
This evidence is critical for procurement in research focused on anabolic therapies requiring minimal prostatic impact, a feature that distinguishes it from standard androgens like testosterone propionate, which would increase prostate weight under the same conditions.
- [1] Allan GF, Tannenbaum P, Sbriscia T, et al. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats. Endocrine. 2007;32(1):41-51. View Source
